4-(2,6-Dimethylphenyl)benzoic acid
Overview
Description
4-(2,6-Dimethylphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a benzoic acid moiety substituted with a 2,6-dimethylphenyl group
Scientific Research Applications
4-(2,6-Dimethylphenyl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a non-steroidal anti-inflammatory drug (NSAID) and as a therapeutic agent for neurodegenerative diseases.
Materials Science: The compound is used in the synthesis of polymers and other materials with specific properties.
Biological Research: It serves as a ligand in the study of enzyme interactions and protein binding.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
The safety data sheet for “4-(2,6-Dimethylphenyl)benzoic acid” advises against dust formation and breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. The compound should be stored in a well-ventilated place with all sources of ignition removed .
Mechanism of Action
Target of Action
4-(2,6-Dimethylphenyl)benzoic acid is a potential non-steroidal anti-inflammatory drug . It is an analog of 2-((2,6-dimethylphenyl)amino)benzoic acid (HDMPA)
Mode of Action
This inhibition could potentially reduce the production of pro-inflammatory mediators, thereby alleviating inflammation .
Biochemical Pathways
Given its potential anti-inflammatory properties, it can be inferred that it may affect the arachidonic acid pathway, which is involved in the production of pro-inflammatory mediators .
Result of Action
Given its potential anti-inflammatory properties, it can be inferred that it may reduce inflammation at the molecular and cellular levels by inhibiting the production of pro-inflammatory mediators .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dimethylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and reaction conditions is crucial for the scalability of this process .
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dimethylphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
Comparison with Similar Compounds
Similar Compounds
Mefenamic Acid: Another NSAID with a similar structure but different substitution pattern.
Meclofenamic Acid: Similar in structure and used for its anti-inflammatory properties.
Chlofenamic Acid: Another related compound with similar medicinal applications.
Uniqueness
4-(2,6-Dimethylphenyl)benzoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,6-dimethylphenyl group can affect the compound’s steric and electronic properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
4-(2,6-dimethylphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-4-3-5-11(2)14(10)12-6-8-13(9-7-12)15(16)17/h3-9H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNLTMRRJNZNRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620376 | |
Record name | 2',6'-Dimethyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
364070-34-8 | |
Record name | 2',6'-Dimethyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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